molecular formula C11H15N3O2 B1421247 2-Cyclopentylamino-5-methyl-3-nitropyridine CAS No. 1033202-29-7

2-Cyclopentylamino-5-methyl-3-nitropyridine

Cat. No. B1421247
M. Wt: 221.26 g/mol
InChI Key: YNIYBBSUGKSEHS-UHFFFAOYSA-N
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Description

2-Cyclopentylamino-5-methyl-3-nitropyridine, also known as 2-CAMN, is a cyclic nitro compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 31-32 °C and is soluble in common organic solvents such as ethanol and dimethylformamide. 2-CAMN is an important intermediate in the synthesis of a variety of compounds and its unique properties make it a valuable tool for researchers.

Scientific Research Applications

Chemical Synthesis and Derivatives

2-Cyclopentylamino-5-methyl-3-nitropyridine, a derivative of nitropyridine, is utilized in various chemical synthesis processes. A study by Bakke and Svensen (2001) demonstrated the oxidative amination of 3-nitropyridines using ammonia or alkylamines, yielding various nitropyridine derivatives with high regioselectivity (Bakke & Svensen, 2001). Similarly, Sagitullina et al. (2009) synthesized unknown 2-aryl-, 2-hetaryl-, and 2-cyclopropyl-5-nitropyridines, indicating the compound's role in producing novel chemical structures (Sagitullina et al., 2009).

Spectroscopic and Structural Analysis

The compound's derivatives have been the subject of various spectroscopic and structural analyses. Bryndal et al. (2012) explored the molecular and crystal structures of related compounds, providing insights into their stability and bonding characteristics (Bryndal et al., 2012). Additionally, Balachandran et al. (2012) conducted vibrational spectral studies and HOMO–LUMO analyses on similar compounds, contributing to understanding their molecular stability and electronic properties (Balachandran et al., 2012).

Biomedical Research

In biomedical research, analogs of 2-Cyclopentylamino-5-methyl-3-nitropyridine have been evaluated for their potential therapeutic applications. Liu et al. (1996) synthesized and assessed 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, which showed significant activity against L1210 leukemia (Liu et al., 1996).

Material Science and Physical Chemistry

The dynamics of organic compounds related to 2-Cyclopentylamino-5-methyl-3-nitropyridine, such as COANP, MBANP, and PNP, were examined through dielectric relaxation spectroscopy by Cui et al. (1999), highlighting their potential applications in material science (Cui et al., 1999).

properties

IUPAC Name

N-cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-8-6-10(14(15)16)11(12-7-8)13-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNIYBBSUGKSEHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)NC2CCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674460
Record name N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylamino-5-methyl-3-nitropyridine

CAS RN

1033202-29-7
Record name N-Cyclopentyl-5-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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